Mitoxantrone carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97729-56-1 |
|---|---|
Molecular Formula |
C22H26N4O7 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]acetic acid |
InChI |
InChI=1S/C22H26N4O7/c27-10-9-23-5-7-25-12-1-2-13(26-8-6-24-11-16(30)31)18-17(12)21(32)19-14(28)3-4-15(29)20(19)22(18)33/h1-4,23-29H,5-11H2,(H,30,31) |
InChI Key |
ATIAHAUGEJHHNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCC(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCC(=O)O |
Other CAS No. |
97729-56-1 |
Synonyms |
CL 285049 CL-285049 mitoxantrone carboxylic acid |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Mitoxantrone Carboxylic Acid
Total Synthesis Approaches for Mitoxantrone (B413) Carboxylic Acid Metabolites
The generation of Mitoxantrone's carboxylic acid metabolites for analytical and toxicological assessment has been approached through several synthetic methodologies. These include complete chemical synthesis from foundational precursors as well as enzymatic and direct oxidative reactions from the parent drug. nih.govelsevier.es
The most successful reported method for obtaining the dicarboxylic acid metabolite of Mitoxantrone is a multi-step total synthesis. nih.gov This approach involves a five-step pathway that commences with chrysazin, a commercially available anthraquinone (B42736). nih.govelsevier.es This chemical synthesis route has proven to be more reliable for producing the desired carboxylic derivative compared to other explored methods. nih.gov The structure elucidation of the intermediates and the final product in these pathways is typically established using spectroscopic techniques. nih.govelsevier.es
In addition to total synthesis, researchers have investigated the direct conversion of Mitoxantrone to its carboxylic acid metabolites. nih.gov These approaches mimic the metabolic oxidation that occurs in vivo.
Enzymatic Synthesis: One method involves the use of a horseradish peroxidase (HRP)-catalysed reaction with hydrogen peroxide (H₂O₂). nih.govelsevier.es Peroxidase enzyme systems are known to oxidatively activate Mitoxantrone, leading to the formation of various metabolites, including the mono- and dicarboxylic acid derivatives. nih.gov The effectiveness of different peroxidases (e.g., lactoperoxidase, horseradish peroxidase, lignin (B12514952) peroxidase) in oxidizing Mitoxantrone varies, which is attributed to the size of the substrate access channel in each enzyme. nih.gov
Oxidative Reactions: Direct chemical oxidation has also been attempted using a variety of oxidizing agents. nih.gov Studies have employed reagents such as sodium tungstate, chromium trioxide, sodium nitrite, and potassium permanganate (B83412) to induce the oxidation of the terminal hydroxyl groups on Mitoxantrone's side chains to carboxylic acids. nih.govelsevier.es
However, reports indicate that the multi-step total synthesis approach has been more successful in achieving the desired dicarboxylic acid metabolite compared to these enzymatic and direct oxidation strategies. nih.govelsevier.es
The synthesis of Mitoxantrone and its derivatives relies on key precursors and the strategic modification of intermediate compounds.
Chrysazin (1,8-dihydroxyanthraquinone): This compound serves as the starting material for the multi-step total synthesis of the Mitoxantrone dicarboxylic acid metabolite. nih.gov It is also a foundational precursor for creating various Mitoxantrone analogs. The synthesis of an important intermediate, 4,5-diaminochrysazin, is achieved through a three-step process from chrysazin involving ethylation, nitration, and subsequent reaction with hydroiodic acid. sphinxsai.com
Leuco-1,4,5,8-tetrahydroxyanthraquinone: This intermediate is crucial in the synthesis of many Mitoxantrone analogs. It is prepared from 4,5-diaminochrysazin by treatment with sodium hydrosulfite in an alkaline solution. sphinxsai.com This leuco form is then condensed with appropriate amines, and subsequent oxidation yields the final 1,4-diamino substituted anthraquinone products. sphinxsai.com
Mitoxantrone: The parent drug itself is the direct precursor for enzymatic and direct oxidative approaches aimed at producing its carboxylic acid metabolites. nih.gov
Synthesis of Mitoxantrone Analogs and Derivatives for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of Mitoxantrone, numerous analogs have been synthesized by modifying both the side chains and the central anthraquinone core. nih.gov These studies aim to enhance therapeutic efficacy or reduce undesirable effects by altering the molecule's chemical properties and biological interactions.
Modifications to the two symmetrical side chains of Mitoxantrone have been a primary focus of derivatization efforts. The goal is often to alter properties like DNA affinity or susceptibility to metabolic reactions. researchgate.net Research has indicated that the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain is often preferred for biological activity over other variations. nih.gov
Key strategies include:
Glycosylation and Etherification: The terminal primary hydroxy groups on the side chains have been modified through glycosylation or methyl etherification. researchgate.net Certain glycosylated analogs demonstrated higher DNA affinity than the parent drug. researchgate.net
Alkyl and Cycloalkyl Chains: A variety of analogs have been created by replacing the standard side chains with structures containing 3 to 7 carbon atoms. sphinxsai.com These include side chains incorporating beta-alanino, cyclopropyl, cyclopentyl, cyclohexyl, and benzyl (B1604629) groups. researchgate.netsphinxsai.com
Table 1: Examples of Side Chain Modifications of the Mitoxantrone Scaffold
| Modification Type | Specific Moiety Introduced | Starting Precursor | Intended Purpose/Observation | Reference(s) |
|---|---|---|---|---|
| Etherification | Methoxy group | Mitoxantrone Intermediate | Study biological evaluation and metabolism | researchgate.net |
| Glycosylation | Glycosyl group | Mitoxantrone Intermediate | Improve DNA affinity | researchgate.net |
| Alkyl/Aryl Substitution | Benzyl group | 4,5-diaminochrysazin | Create analogs for cytotoxicity testing | sphinxsai.com |
| Cycloalkyl Substitution | Cyclohexyl group | 4,5-diaminochrysazin | Create analogs for cytotoxicity testing | researchgate.netsphinxsai.com |
| Cycloalkyl Substitution | Cyclopentyl group | 4,5-diaminochrysazin | Create analogs for cytotoxicity testing | sphinxsai.com |
Alterations to the planar tricyclic anthraquinone core represent another major strategy for creating Mitoxantrone analogs. researchgate.net These modifications can influence the molecule's electronic properties and its ability to interact with biological targets.
A notable approach involves the synthesis of chloro-substituted anthraquinones. nih.gov This can be achieved by treating 5,8-dichloroquinizarin with various substituted amines. The reaction conditions can influence the final product; for example, using pyridine (B92270) as a solvent tends to yield 1-chloro-5,8-dihydroxy-4-(substituted amino)anthraquinones, while using butanol predominantly gives 1,4-dichloro-5-hydroxy-8-(substituted amino)anthraquinones. nih.gov Further derivatization can be accomplished by the displacement of chloro, nitro, or tosyl groups on the anthraquinone ring with different amines. nih.gov
Table 2: Examples of Anthraquinone Core Modifications for Mitoxantrone Analogs
| Modification Type | Reagents/Precursors | Resulting Structure | Reference(s) |
|---|---|---|---|
| Monochloro-substitution | 5,8-dichloroquinizarin, Amine, Pyridine | 1-chloro-5,8-dihydroxy-4-(substituted amino)anthraquinone | nih.gov |
| Dichloro-substitution | 5,8-dichloroquinizarin, Amine, Butanol | 1,4-dichloro-5-hydroxy-8-(substituted amino)anthraquinone | nih.gov |
Functionalization and Conjugation Methods for Research Applications
The structure of mitoxantrone and its derivatives, such as the dicarboxylic acid metabolite, offers opportunities for chemical modification to create specialized probes and materials for research. nih.gov The presence of reactive functional groups, particularly the amino side chains and the potential for introducing carboxylic acid moieties, allows for the covalent attachment of various molecules and the synthesis of novel derivatives with tailored properties. These modifications are instrumental in developing tools for mechanistic studies, drug delivery systems, and advanced materials research.
Covalent Attachment Techniques
Covalent attachment is a fundamental strategy for modifying mitoxantrone and its carboxylic acid derivatives to conjugate them to other molecules or materials. This approach involves forming stable chemical bonds, ensuring the permanent linkage of the mitoxantrone-based structure to the target entity. A key technique employed is amidation, which leverages the reactivity of the amino groups present in the mitoxantrone side chains.
A notable example is the reaction between mitoxantrone's aliphatic amino groups and an anhydride, such as (2-dodecen-1-yl)succinic anhydride. acs.org This reaction forms a stable amide bond, covalently attaching a dodecenylsuccinic acid moiety to the drug. The process typically involves dissolving mitoxantrone in a dry organic solvent like tetrahydrofuran (B95107) (THF), followed by basification and the addition of the anhydride. acs.org The resulting molecule is a derivative that incorporates both a long hydrocarbon chain and terminal carboxylic acid groups, fundamentally altering its physicochemical properties. acs.org
This amidation technique effectively transforms the parent molecule into a more complex derivative, where the mitoxantrone core is covalently linked to a new functional unit. The introduction of carboxylic acid groups through this method provides additional reactive sites for further conjugation or for imparting specific functionalities, such as pH-responsiveness. acs.org
| Reactant | Role | Solvent | Base | Reaction Conditions | Product |
|---|---|---|---|---|---|
| Mitoxantrone (MTO) | Starting Material | Dry Tetrahydrofuran (THF) | Triethylamine (NEt₃) | Stirred overnight at reflux under N₂ atmosphere | MTO-C12 Anionic Drug Structure-Directing Agent (DSDA) |
| (2-dodecen-1-yl)succinic anhydride | Modifying Agent | Dry Tetrahydrofuran (THF) | Triethylamine (NEt₃) | Stirred overnight at reflux under N₂ atmosphere | MTO-C12 Anionic Drug Structure-Directing Agent (DSDA) |
Another researched area of covalent modification involves the formaldehyde-mediated binding of mitoxantrone analogues to DNA. nih.govresearchgate.net This process results in the formation of a covalent aminal linkage between an amino group on the drug's side chain and the exocyclic N-2 group of guanine (B1146940) residues in DNA, demonstrating how the drug's structure can be exploited to form stable bonds with biological macromolecules for research purposes. researchgate.net
Amphiphilic Derivative Synthesis for Material Science Research
The synthesis of amphiphilic derivatives of mitoxantrone represents a significant strategy in material science, particularly for the development of drug delivery systems. An amphiphilic molecule possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. By covalently attaching a nonpolar hydrocarbon chain to the relatively polar mitoxantrone core, researchers can create a molecule with this dual character. acs.org
The MTO-C12 derivative, synthesized via the amidation reaction previously described, is a prime example of such an amphiphilic molecule. acs.org The mitoxantrone core structure is hydrophilic, while the attached C12 hydrocarbon chains are hydrophobic. acs.org This amphiphilic nature is critical for its function as a Drug Structure-Directing Agent (DSDA) in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). acs.orgresearchgate.net
In this material science application, the amphiphilic MTO-C12 molecules self-assemble into micelles when dispersed in an aqueous solution. These micelles act as templates around which silica precursors (like tetraethyl orthosilicate, or TEOS) hydrolyze and condense, forming the structured porous network of the nanoparticles. acs.org This method allows the drug derivative itself to direct the formation of its own carrier, ensuring high drug loading within the nanoparticle's porous structure. The resulting material, MTO-C12@MSNs, is designed for applications in targeted drug delivery. acs.orgresearchgate.net
| Component | Role | Molar Ratio (Relative to MTO-C12) | Reaction Conditions |
|---|---|---|---|
| MTO-C12 DSDA | Amphiphilic Template | 1 | 24 h at 60 °C, then 24 h at 100 °C |
| APTMS | Co-structure Directing Agent | 9.2 | 24 h at 60 °C, then 24 h at 100 °C |
| TEOS | Silica Source | 15.3 | 24 h at 60 °C, then 24 h at 100 °C |
The synthesis of such amphiphilic derivatives is a sophisticated approach that bridges organic chemistry and material science, enabling the creation of advanced functional materials where the drug molecule is an integral part of the delivery vehicle's architecture. acs.org
Molecular and Cellular Mechanisms of Action
DNA Interaction Mechanisms of Mitoxantrone (B413) and its Research Analogs
Mitoxantrone and its derivatives are recognized as DNA-reactive agents. globalrph.compfizermedicalinformation.comdrugs.comnih.gov Their planar anthraquinone (B42736) ring structure allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.govijabbr.com This physical insertion is further stabilized by electrostatic interactions between the side chains of the molecule and the phosphate (B84403) backbone of DNA. nih.govnih.gov
Research indicates that Mitoxantrone exhibits a preference for intercalating at specific DNA sequences, particularly those rich in guanine-cytosine (G-C) base pairs. nih.govresearchgate.net The binding to DNA can be a cooperative process, where the binding of one molecule facilitates the binding of subsequent molecules. nih.gov This sequence-selective binding is a critical aspect of its mechanism, influencing where the drug exerts its effects along the genome. nih.govresearchgate.net Studies with various synthetic DNAs have shown that the nature of the DNA sequence influences the binding affinity and cooperativity of Mitoxantrone. nih.gov For instance, cooperative binding is observed with calf thymus and Micrococcus lysodeikticus DNAs, while it is less evident with poly(dG-dC)•poly(dG-dC). nih.gov
| DNA Source | Binding Characteristic | Reference |
| Calf Thymus DNA | Highly cooperative binding at low drug/DNA ratios | nih.gov |
| Micrococcus lysodeikticus DNA | Highly cooperative binding at low drug/DNA ratios | nih.gov |
| Clostridium perfringens DNA | Suggestive of cooperative binding | nih.gov |
| poly(dA-dT)•poly(dA-dT) | Suggestive of cooperative binding | nih.gov |
| poly(dG-dC)•poly(dG-dC) | No evidence of cooperative binding | nih.gov |
A primary consequence of Mitoxantrone's interaction with DNA is the induction of both single and double-strand breaks. globalrph.compfizermedicalinformation.comdrugs.comnih.govnih.gov These breaks are not typically a direct chemical result of the drug binding but are mediated by the drug's effect on topoisomerase II. nih.gov By stabilizing the complex between topoisomerase II and DNA, Mitoxantrone traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break. nih.govpharmacology2000.com This leads to an accumulation of DNA strand breaks, which, if not repaired, can trigger programmed cell death (apoptosis). innovareacademics.incuni.cz
Mitoxantrone is known to cause DNA-protein cross-links. globalrph.compfizermedicalinformation.comnih.gov This phenomenon involves the formation of covalent or tight non-covalent bonds between DNA and proteins that are in close proximity, including topoisomerase II and histone proteins. nih.govnih.govmpg.de The formation of these cross-links can physically obstruct the processes of DNA replication and transcription. researchgate.netmpg.de While the parent compound, Mitoxantrone, can be activated by cellular components like formaldehyde (B43269) to form covalent adducts with DNA, the specific capacity of its carboxylic acid metabolites to do so is an area of ongoing investigation. researchgate.netresearchgate.net
Topoisomerase II Modulation and Inhibition
Mitoxantrone is a potent inhibitor of topoisomerase II, an essential enzyme that manages the topological state of DNA during replication, transcription, and repair. globalrph.compfizermedicalinformation.compfizer.comdrugs.comrndsystems.comiarc.fr The inhibition of this enzyme is a key component of the drug's cytotoxic mechanism. pharmacology2000.comnih.gov
Topoisomerase II functions by creating transient double-strand breaks in DNA, allowing another segment of DNA to pass through, and then resealing the break. cuni.cz Mitoxantrone and its analogs interfere with this process by stabilizing the "cleavable complex," which is the intermediate state where the enzyme is covalently bound to the 5' ends of the cleaved DNA. pharmacology2000.cominnovareacademics.incuni.czoup.com By intercalating into the DNA at the site of cleavage, the drug physically obstructs the re-ligation of the DNA strands. mdpi.comsemanticscholar.org
The stabilization of the cleavable complex directly inhibits the DNA re-ligation step of the topoisomerase II catalytic cycle. nih.govinnovareacademics.inmdpi.com This blockage prevents the restoration of the intact DNA duplex, leading to the accumulation of persistent, protein-linked DNA double-strand breaks. pharmacology2000.com This accumulation of damage is a powerful signal for the cell to initiate apoptotic pathways, ultimately leading to cell death. innovareacademics.incuni.cz
Cellular Biochemical Pathway Interference
The following sections detail the interference with cellular biochemical pathways, which are established mechanisms of the parent compound, Mitoxantrone. Currently, there is a lack of specific research data demonstrating these activities for its primary metabolite, Mitoxantrone carboxylic acid, which is identified as an inactive product of metabolism. pfizermedicalinformation.comiarc.fr
Inhibition of Nucleic Acid Synthesis (DNA and RNA)
The profound cytotoxic effects of Mitoxantrone stem from its potent ability to interfere with nucleic acid synthesis. innovareacademics.in Research demonstrates that Mitoxantrone is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA), binding through hydrogen bonds. pfizer.com This intercalation causes structural distortions, leading to DNA crosslinks and both single- and double-strand breaks. uc.ptpfizer.com
Furthermore, Mitoxantrone is a powerful inhibitor of topoisomerase II, a critical enzyme that manages DNA topology, replication, and repair. pfizer.cominnovareacademics.in By stabilizing the complex between topoisomerase II and DNA, the drug prevents the re-ligation of the DNA strands, leading to persistent breaks and triggering apoptotic cell death. innovareacademics.in This disruption extends to ribonucleic acid (RNA), as Mitoxantrone also interferes with its synthesis, compounding its cytotoxic impact. pfizer.cominnovareacademics.in Studies on P388 leukemia cells have shown a dose-dependent inhibition of both DNA and RNA biosynthesis upon exposure to Mitoxantrone.
While these mechanisms are well-documented for Mitoxantrone, specific studies isolating and confirming similar inhibitory activities for this compound are not present in the current body of scientific literature.
Effects on Cell Cycle Progression and Proliferation in Cultured Cells
Mitoxantrone exhibits a cytocidal effect on both proliferating and non-proliferating cultured human cells, which suggests a lack of cell-cycle phase specificity. pfizer.comdrugbank.com However, some studies indicate that it can induce cell cycle arrest. iarc.fr For instance, short-term exposure of human myeloid leukemia (HL-60) and MOLT-4 cells to Mitoxantrone resulted in cell cycle arrest rather than immediate apoptosis. iarc.fr Its ability to inhibit the proliferation of various cancer cell lines, including breast carcinoma and B-chronic lymphocytic leukemia (B-CLL) cells, is well-established. chemsrc.com
The antiproliferative action is a direct consequence of its role as a topoisomerase II inhibitor and its ability to induce DNA damage, which can halt cell division and lead to apoptosis. innovareacademics.inchemsrc.com There is no specific research available that details the effects of this compound on cell cycle progression or proliferation in cultured cells.
Immunomodulatory Effects on Cultured Immune Cells
The therapeutic application of Mitoxantrone in autoimmune diseases like multiple sclerosis is based on its significant immunomodulatory properties. In vitro studies have shown that Mitoxantrone can inhibit the proliferation of key immune cells, including T-cells, B-cells, and macrophages. drugbank.com It also impairs antigen presentation and has been shown to suppress the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2). drugbank.com
This suppression of immune cell function and communication underlies its effectiveness in managing inflammatory conditions. These immunomodulatory effects are attributed to the parent compound, and there is no available scientific evidence to suggest that this compound possesses similar activity in cultured immune cells.
Theoretical and Computational Studies of Molecular Interactions
Theoretical and computational methods are invaluable for understanding the molecular interactions that drive the biological activity of drugs. Such studies have been applied to Mitoxantrone to elucidate its binding mechanisms. However, dedicated computational studies focusing specifically on this compound are not found in the reviewed literature, likely due to its classification as an inactive metabolite.
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking and dynamics simulations for the parent drug, Mitoxantrone, have been instrumental in visualizing its interaction with its primary biological target, the DNA-topoisomerase II complex. These studies confirm that the planar anthraquinone ring of Mitoxantrone intercalates between DNA base pairs, while its two side chains interact with the DNA backbone and the enzyme, stabilizing the drug-DNA-enzyme ternary complex. This stabilization is what prevents DNA re-ligation and causes cytotoxic strand breaks.
No specific molecular docking or dynamics simulation studies have been published that investigate the binding of this compound to these or other biological targets. The structural changes from the parent drug, specifically the oxidation of the terminal hydroxyl groups on the side chains to carboxylic acids, would significantly alter the charge and hydrogen bonding potential, likely reducing its binding affinity for the DNA-topoisomerase II complex.
Quantum Chemical Insights into Interaction Energies and Stability
Quantum chemical methods have been employed to analyze the electronic structure and reactivity of anthracycline and anthracenedione compounds like Mitoxantrone. These calculations can provide insights into properties such as electrophilicity and the stability of interactions with biological molecules, which are related to their mechanism of action and potential for cardiotoxicity. For Mitoxantrone, these studies help explain the forces involved in its intercalation into DNA and its redox properties.
There is a lack of published research applying quantum chemical methods to specifically analyze the interaction energies and stability of this compound with its potential biological targets. Such studies would be necessary to theoretically confirm its predicted inactivity and lower binding potential compared to the parent compound.
Metabolism and Biotransformation Pathways in Research Settings
Identification and Characterization of Carboxylic Acid Metabolites
The metabolism of mitoxantrone (B413) prominently features the oxidation of its two N-(2-hydroxyethyl)aminoethyl side chains, leading to the formation of carboxylic acid derivatives. These metabolites have been identified in biological fluids such as urine and bile in both animal and human studies nih.govaacrjournals.orgpfizermedical.comglobalrph.com. High-performance liquid chromatography (HPLC) is a common analytical technique used for the separation and quantification of mitoxantrone and its metabolites from biological samples nih.govnih.gov.
The monocarboxylic acid derivative of mitoxantrone is a known metabolite formed through the oxidation of one of the terminal hydroxyl groups on the side chains nih.govnih.gov. In studies with rabbits, the monocarboxylic acid derivative was identified as the main metabolite excreted in bile aacrjournals.org. Investigations using rat hepatic S9 fractions also identified a monocarboxylic acid derivative among the five metabolites produced after incubation with mitoxantrone nih.govspringermedizin.de. This metabolite, along with the dicarboxylic derivative, represents a significant pathway in the biotransformation of the parent compound nih.govnih.gov.
The dicarboxylic acid derivative is formed by the oxidation of both side chains of the mitoxantrone molecule nih.govnih.gov. This compound has been identified as a major metabolite in human urine nih.gov. In pharmacokinetic studies, the dicarboxylic acid metabolite was quantified in both plasma and urine, indicating its formation and subsequent elimination nih.gov. The simultaneous determination of mitoxantrone and its mono- and dicarboxylic metabolites in plasma and urine has been achieved using specialized HPLC systems nih.gov.
Following the initial oxidation to carboxylic acids (Phase I metabolism), these derivatives can undergo further biotransformation through conjugation reactions (Phase II metabolism). Specifically, the monocarboxylic and dicarboxylic acid derivatives of mitoxantrone are known to form glucuronide conjugates pfizermedical.comglobalrph.com. This conjugation process increases the water solubility of the metabolites, facilitating their excretion from the body. In human urine, approximately 35% of the recovered material consists of these monocarboxylic and dicarboxylic acid derivatives and their corresponding glucuronide conjugates pfizermedical.comglobalrph.com. Glucuronidation of molecules containing a carboxylic acid group is a significant metabolic pathway in humans nih.gov.
Table 1: Key Carboxylic Acid Metabolites of Mitoxantrone
| Metabolite Name | Description | Identification Source |
|---|---|---|
| Mitoxantrone Monocarboxylic Acid | Formed by the oxidation of one of the two side chains. | Bile (rabbits) aacrjournals.org, Hepatic S9 Fractions (rats) nih.govspringermedizin.de, Human Plasma & Urine nih.govnih.gov |
| Mitoxantrone Dicarboxylic Acid | Formed by the oxidation of both side chains. | Human Urine nih.gov, Human Plasma & Urine nih.govnih.gov |
| Glucuronide Conjugates | Formed by the conjugation of glucuronic acid to the mono- and dicarboxylic acid derivatives. | Human Urine pfizermedical.comglobalrph.com |
In Vitro Metabolic Pathway Investigations
In vitro models are crucial for elucidating the specific enzymes and kinetics involved in the metabolism of mitoxantrone. These studies often utilize cellular or subcellular systems, such as liver microsomes, hepatocytes, or purified enzymes, to characterize the biotransformation pathways aacrjournals.orgnih.govfda.gov.
The oxidative metabolism of mitoxantrone is mediated by several enzyme systems.
Peroxidases : Enzymes like horseradish peroxidase, lactoperoxidase, and lignin (B12514952) peroxidase can oxidatively activate mitoxantrone nih.gov. Incubation of mitoxantrone with horseradish peroxidase and hydrogen peroxide leads to the formation of a cyclic metabolite nih.gov. Further oxidation of this cyclic product's side-chains can yield the mono- and dicarboxylic acid derivatives nih.gov. These findings suggest that peroxidative reactions play a role in the biotransformation of mitoxantrone nih.gov.
Cytochrome P450 (CYP450) : The role of the CYP450 enzyme superfamily in mitoxantrone metabolism has also been investigated. Studies using rat hepatic S9 fractions have shown that CYP450-mediated metabolism contributes to the formation of mitoxantrone metabolites nih.govspringermedizin.de. While mitoxantrone itself does not appear to inhibit major CYP450 isoforms such as 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 at therapeutic concentrations, some evidence suggests it may be a weak inducer of CYP2E1 pfizermedical.comfda.gov. However, the precise role of various CYP450 isoforms in the metabolic fate of mitoxantrone remains an area of ongoing investigation, with some studies noting that enzymes other than CYP450 may also be significantly involved fda.gov.
Kinetic studies using in vitro systems provide insight into the rate and capacity of metabolic pathways. In primary cultures of rabbit hepatocytes, mitoxantrone was observed to accumulate rapidly within the cells and undergo metabolism aacrjournals.org. The resulting metabolites, predominantly the monocarboxylic acid derivative, were then quickly effluxed into the extracellular medium aacrjournals.org. This study, conducted over a 48-hour period with a range of mitoxantrone concentrations, indicated that the processes of drug accumulation and metabolism did not show signs of saturation aacrjournals.org.
In another study using a rat hepatic S9 fraction, a 35% decrease in the parent mitoxantrone concentration was observed after a 4-hour incubation, highlighting significant metabolic activity in this subcellular system nih.govspringermedizin.de.
Table 2: Summary of In Vitro Metabolism Findings
| In Vitro System | Enzyme(s) Studied | Key Findings | Reference |
|---|---|---|---|
| Horseradish Peroxidase/H₂O₂ | Peroxidase | Catalyzes the formation of a cyclic metabolite, which can be further oxidized to carboxylic acid derivatives. | nih.govnih.gov |
| Rat Hepatic S9 Fraction | Cytochrome P450 | Demonstrated CYP450-mediated metabolism of mitoxantrone, leading to multiple metabolites. | nih.govspringermedizin.de |
| Human Liver Microsomes | Cytochrome P450 | Mitoxantrone did not inhibit major CYP450 isoforms; potential weak induction of CYP2E1. | pfizermedical.comfda.gov |
| Rabbit Hepatocytes | Not specified | Rapid cellular accumulation and metabolism, with the monocarboxylic acid derivative as the main extracellular metabolite. No saturation of metabolism was observed. | aacrjournals.org |
Unelucidated Metabolic Pathways: Areas for Future Research
While the formation of mitoxantrone's monocarboxylic and dicarboxylic acid derivatives is a known metabolic route, the complete picture of its biotransformation is far from fully understood, presenting several key areas for future investigation. nih.govnih.gov The specific enzymatic pathways leading to these acidic metabolites have not been definitively characterized, and significant gaps remain in our knowledge of other potential metabolic routes. nih.gov
A considerable challenge in understanding mitoxantrone metabolism is the substantial interindividual variation observed in its pharmacokinetics. nih.gov Studies have revealed that the plasma area-under-the-curve (AUC) for mitoxantrone can differ by as much as 13-fold among patients. nih.gov Similar variability is seen for its monocarboxylic and dicarboxylic acid metabolites. nih.gov This high degree of variation suggests that factors beyond basic physiological differences are at play, pointing towards unelucidated genetic polymorphisms in metabolic enzymes or the influence of co-administered drugs. nih.gov Further research is needed to identify the specific enzymes responsible for mitoxantrone's metabolism and to explore the genetic factors contributing to these pharmacokinetic differences. nih.gov
Recent research has begun to shed light on previously unknown biotransformation pathways. In vitro studies using rat hepatic S9 fractions have identified several novel metabolites in addition to the known carboxylic acid derivatives. These include an acetoxy ester derivative, two distinct glutathione (B108866) conjugates, and a naphtoquinoxaline metabolite. researchgate.netspringermedizin.de The identification of glutathione conjugates suggests that conjugation pathways play a role in mitoxantrone's detoxification and elimination, a common route for xenobiotics that warrants more in-depth investigation. The contribution of cytochrome P450 (CYP450) enzymes, specifically CYP2E1, to mitoxantrone's metabolism has also been highlighted as a crucial area for further study, as this may be linked to the compound's toxicity. researchgate.netspringermedizin.de
Furthermore, metabolomics studies have opened new avenues of research, indicating that mitoxantrone may disrupt metabolic pathways unrelated to its direct biotransformation. A study in a mouse model revealed that mitoxantrone administration altered several brain metabolic pathways, including those for glutathione, phosphatidylethanolamine, unsaturated fatty acids, and glycerolipids. mdpi.comnih.gov While not direct metabolites of the parent drug, these findings suggest that mitoxantrone's presence can have far-reaching effects on cellular metabolism. Understanding these indirect metabolic consequences is a critical area for future research, particularly in relation to the drug's off-target effects. mdpi.com The specific pathways by which mitoxantrone is metabolized in the liver have not been well defined, and this remains a significant area for future exploration. nih.gov
Table 1: Key Research Findings on Unelucidated Mitoxantrone Metabolism
| Research Area | Key Findings | Implications for Future Research | References |
|---|---|---|---|
| Pharmacokinetic Variability | Up to 13-fold interindividual variation in plasma AUC for mitoxantrone and its carboxylic acid metabolites. | Investigation into genetic polymorphisms of metabolic enzymes and drug-drug interactions is needed to personalize therapy. | nih.gov |
| Novel Metabolites | Identification of an acetoxy ester derivative, two glutathione conjugates, and a naphtoquinoxaline metabolite in vitro. | Requires further characterization of these metabolites in vivo and elucidation of the enzymatic pathways (e.g., glutathione S-transferases) involved. | researchgate.netspringermedizin.de |
| Enzymatic Pathways | The specific pathways for mitoxantrone metabolism are not well defined. CYP450 and CYP2E1 enzymes appear to be involved. | Future studies should aim to identify all specific enzyme isoforms responsible for the formation of each metabolite. | nih.govresearchgate.netspringermedizin.de |
| Indirect Metabolic Disruption | Mitoxantrone treatment altered brain metabolism of glutathione, lipids (phosphatidylethanolamine, unsaturated fatty acids), and glycerolipids in mice. | Research is needed to understand the mechanisms behind these broader metabolic disruptions and their clinical relevance. | mdpi.comnih.gov |
Structure Activity Relationship Sar and Rational Drug Design
Correlating Structural Features with Mechanistic Activity
The mechanistic action of Mitoxantrone (B413) and its derivatives is a synergistic effect of its core and peripheral functional groups. The planar chromophore intercalates into DNA, while the side chains provide stability and specificity to this binding. gpatindia.comnih.gov
The hydroxyl groups at the 5 and 8 positions of the anthracenedione core are critical for potent biological activity. Research comparing Mitoxantrone to its non-hydroxylated analogue, Ametantrone, revealed that the hydroxyl groups play a significant role. Their presence allows for the formation of intramolecular and intermolecular hydrogen bonds, which significantly stabilizes the drug-DNA complex. nih.gov This stabilization is reflected in the kinetics of DNA binding; Mitoxantrone-DNA complexes dissociate approximately an order of magnitude more slowly than those formed with Ametantrone, highlighting the crucial contribution of these hydroxyl groups to the drug's efficacy.
The two basic side chains are equally vital for the compound's antineoplastic activity. acs.org These chains, which lie in the grooves of the DNA, engage in electrostatic interactions with the phosphate (B84403) backbone, further anchoring the molecule to its target. innovareacademics.in The structure of these side chains—including their length and terminal functional groups—is a key determinant of activity. gpatindia.com
Side Chain Length: The length of the aminoalkyl side chains influences the stability of the drug-DNA complex. Studies have shown that the optimal biological activity for Mitoxantrone analogues is achieved when the side chains contain two methylene (B1212753) groups. gpatindia.com
Terminal Groups: The terminal groups on the side chains are crucial. In Mitoxantrone, these are hydroxyethyl (B10761427) groups. In Mitoxantrone carboxylic acid, one of these is replaced by a carboxylic acid moiety. nih.gov This modification can alter physical properties, such as solubility, and may introduce new potential interactions with the biological target. solubilityofthings.com Research on other analogues has shown that replacing the terminal hydroxyl group with a primary amine or extending the side chains can lead to the formation of more stable, long-lived DNA adducts, which is of great interest for enhancing cytotoxic effects. researchgate.netacs.org
| Modification | Observed Effect | Reference |
|---|---|---|
| Replacement of terminal hydroxyl with a primary amine | Facilitates more efficient formation of DNA adducts | researchgate.net |
| Extension of side chain length | Increased stability of DNA adducts (up to 100-fold enhancement) | researchgate.netacs.org |
| Introduction of a single side chain vs. two | Compounds with two side chains show significantly better binding affinity and stabilization activity compared to those with one. | nih.gov |
| Conversion of terminal hydroxyl to carboxylic acid (forming this compound) | Alters physicochemical properties like solubility and introduces a site for potential ionization. | nih.govsolubilityofthings.com |
The tricyclic anthracenedione core is not merely a passive scaffold but an active participant in target binding. rsc.orgnih.gov Modifications to this core structure can profoundly impact biological activity. A prime example is the development of Pixantrone, an aza-anthracenedione where a carbon atom in the aromatic ring system is replaced by a nitrogen atom. This subtle change in the core heterocycle, combined with modifications to the side chains, results in a compound that forms formaldehyde-mediated adducts with DNA more efficiently than Mitoxantrone. researchgate.netacs.org This illustrates that even minor alterations to the electron distribution and geometry of the core can enhance its reactivity and interaction with DNA. Further research has explored introducing moieties like alkylketone sidechains onto the anthraquinone (B42736) core, leading to potent new analogues with distinct mechanisms, such as inducing protein degradation. tandfonline.com
Computational Approaches in SAR Elucidation
To navigate the vast chemical space of possible analogues, computational chemistry has become an indispensable tool in elucidating structure-activity relationships. nih.gov
QSAR is a computational modeling method used to correlate the biological activity of compounds with their physicochemical properties and structural features, expressed as molecular descriptors. spu.edu.syddg-pharmfac.netmdpi.com By developing mathematical equations, QSAR models can predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. spu.edu.sy While specific QSAR models for this compound are not widely published, this approach has been applied to related compound series. For instance, QSAR models for propafenone (B51707) analogues that inhibit the ABCG2 transporter—a protein also associated with Mitoxantrone resistance—were successfully generated using descriptors like the number of H-bond acceptors, molar refractivity, and surface area. nih.gov Similar models for various anthraquinone derivatives have been developed to predict their activity against specific cancer cell lines or protein targets. rsc.org
Beyond QSAR, more sophisticated predictive models are used to understand the interactions of modified structures at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, such as DNA or an enzyme. Docking studies on Mitoxantrone and its halogenated derivatives with its target, topoisomerase IIα, have provided detailed insights into the non-covalent interactions (e.g., hydrogen bonds, pi-alkyl interactions) that stabilize the complex and are crucial for inhibitory activity. nih.gov Such models can be used to predict how the introduction of a carboxylic acid group might alter the binding mode and affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-target complex over time, offering insights into the stability and conformational changes that are not apparent from static models. This has been used to study the binding of custom-designed Mitoxantrone derivatives to specific DNA sequences. nih.gov
Density Functional Theory (DFT): This quantum mechanical method is used to calculate the electronic structure of molecules, helping to understand their structural and thermodynamic properties. DFT has been employed to design and analyze halogenated derivatives of Mitoxantrone, revealing how modifications affect the drug's properties before simulating their interaction with the biological target. nih.gov
| Computational Method | Application | Key Findings/Insights | Reference |
|---|---|---|---|
| QSAR | Predicting ABCG2 inhibition for various compound classes. | Correlates physicochemical descriptors with biological activity to guide the design of new inhibitors. | nih.gov |
| Molecular Docking | Studying the binding of Mitoxantrone derivatives to DNA Topoisomerase IIα. | Identifies key amino acid residues and non-covalent interactions critical for binding and inhibition. | nih.gov |
| Molecular Dynamics (MD) | Simulating the interaction between Mitoxantrone derivatives and DNA. | Provides insights into the stability and dynamics of the drug-DNA complex. | nih.gov |
| Density Functional Theory (DFT) | Designing and evaluating the properties of new Mitoxantrone derivatives. | Calculates structural and thermodynamic properties to assess the viability of novel analogues. | nih.gov |
Principles of Drug Design Inspired by this compound Research
The cumulative research on Mitoxantrone, its metabolites like the carboxylic acid derivative, and its synthetic analogues has established several guiding principles for rational drug design in this class:
Scaffold Value: The anthracene-9,10-dione core is a highly effective and versatile scaffold for the development of new anticancer agents. Its planar structure is optimized for DNA intercalation, a key initiating step in its mechanism of action. rsc.orgnih.gov
Modulation via Periphery: The biological activity is finely tuned by the peripheral functional groups. The 5,8-hydroxyls are essential for high-affinity binding, while the side chains dictate interaction specificity, stability, and potentially the formation of covalent adducts. gpatindia.comnih.gov
Targeted Functionalization: Strategic modification of the side chains is a powerful tool for optimizing drug properties. Replacing or modifying terminal groups (e.g., creating the carboxylic acid derivative, or adding primary amines) can influence solubility, DNA adduct stability, and target engagement, offering a pathway to enhanced efficacy or altered pharmacological profiles. solubilityofthings.comresearchgate.netacs.org
Computational Synergy: Rational drug design is heavily reliant on the synergy between synthesis and computational modeling. Predictive tools like QSAR, molecular docking, and MD simulations are critical for understanding complex SAR, prioritizing synthetic targets, and designing novel molecules with improved therapeutic potential. nih.govmdpi.comnih.gov
Design of Novel Intercalators and Topoisomerase Inhibitors
The rational design of new anticancer agents based on the mitoxantrone scaffold focuses on enhancing DNA intercalation and topoisomerase II inhibition while improving selectivity and overcoming limitations such as cardiotoxicity. mdpi.comrsc.org Mitoxantrone, a synthetic anthracenedione, serves as a template for developing novel derivatives by modifying its core structure and side chains. researchgate.netnih.gov It functions by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and cell death. researchgate.netinnovareacademics.indrugbank.com
One prominent strategy involves extending the recognition site of the drug on the DNA molecule. Theoretical studies have shown that the base pair selectivity of mitoxantrone is limited to the two base pairs at the intercalation site. tandfonline.comnih.gov To expand this recognition, novel derivatives have been designed by attaching oligopeptides to the side chains of the mitoxantrone core. tandfonline.comnih.gov This approach aims to create molecules whose side chains can interact specifically with purine (B94841) bases in the major groove of the DNA, flanking the primary intercalation site. tandfonline.comacs.org For instance, derivatives were designed where the terminal hydroxyl group of each side chain was esterified with oligopeptides like depsiGly-Lys(D) and depsiGly-Gly-Orn(L). tandfonline.comnih.gov These modifications were shown to favor binding to specific DNA sequences, such as d(CCCGGG)2 and d(GCCGGC)2, by allowing the cationic side chains of the terminal amino acids to chelate the N7/O6 positions of successive guanine (B1146940) bases. nih.gov
Another approach involves conjugating mitoxantrone to targeting moieties to deliver the cytotoxic agent specifically to cancer cells. A series of mitoxantrone-gonadotropin-releasing hormone (GnRH) analogues were synthesized to target the overexpressed GnRH receptors on cancer cells. nih.gov These conjugates, connected via a disulfide linker, demonstrated high binding affinities for the GnRH receptor, with some showing greater affinity than the established drug leuprolide. nih.gov This design allows for the selective release of the cytotoxic agent near the cancer cells upon reduction of the disulfide bond. nih.gov
Furthermore, various structural analogues have been synthesized to explore the structure-activity relationships (SAR) of the anthraquinone core. rsc.org Modifications include the introduction of different substituents to the anthraquinone ring and alterations to the side chains. For example, aminoacyl derivatives of the 5,8-dihydroxyanthracene-9,10-dione core were created by introducing side chains with different amino acid residues. researchgate.net Studies on these compounds revealed that while DNA-binding affinity was modulated by the charge of the amino acid, the in vitro cytotoxicity was critically dependent on the chirality of the amino acid, with L-enantiomers being significantly more effective than D-enantiomers. researchgate.net Similarly, halogenated derivatives of mitoxantrone have been designed and studied using computational methods, which predicted that a CF3-containing derivative would exhibit a stronger inhibitory preference for topoisomerase IIα (TOP2A). nih.gov
However, not all substitutions are beneficial. SAR studies have indicated that substituting the anthraquinone ring at certain positions can lead to a loss of activity. For example, a carboxylic acid substitution at the C-1 position of the anthraquinone structure has been reported to result in a loss of anticancer activity. rsc.org In contrast, other research suggests that modifying a carboxylic acid functionality on related scaffolds, like quinolones, can switch a compound's activity from antibacterial to anticancer. researchgate.net
| Derivative Type | Example Compound/Modification | Target/Design Rationale | Key Finding | Reference(s) |
| Oligopeptide Derivatives | depsiGly-Gly-Orn(L) esterified to side chains | Extend DNA recognition site to 4 base pairs | Preferential binding to d(CCCGGG)2 and d(GCCGGC)2 sequences. | tandfonline.com, nih.gov |
| Targeted Conjugates | Mitoxantrone-GnRH conjugate (con7) | Target GnRH receptors on cancer cells | High binding affinity (0.06 nM) to GnRH receptor, higher than leuprolide. | nih.gov |
| Aminoacyl Analogues | L-Valyl derivative of dihydroxyanthracenedione | Introduce amino acid residues for selective targeting | L-enantiomers are more cytotoxic than D-enantiomers, independent of DNA binding affinity. | researchgate.net |
| Halogenated Derivatives | CF3-substituted Mitoxantrone | Enhance noncovalent interactions with Topoisomerase IIα | Predicted to have better inhibitory performance against TOP2A compared to other halogenated derivatives. | nih.gov |
| N-Alkylated Derivatives | N-alkylated anthraquinone derivative (Compound 71) | Overcome cardiotoxicity of mitoxantrone | Displayed greater cytotoxicity than mitoxantrone and inhibited DNA synthesis in the S-phase. | rsc.org |
Optimizing Interactions with Biological Macromolecules
Computational and experimental studies have been crucial in elucidating the forces that govern these interactions. Molecular modelling and density functional theory (DFT) calculations have shown that the stability of the complex between mitoxantrone and DNA base pairs arises from a combination of dispersion energy and electrostatic interactions. nih.gov Specifically, the interaction is stronger with guanine-cytosine (GC) base pairs than with adenine-thymine (AT) pairs. nih.gov Thermodynamic analysis further indicates that the binding process is spontaneous and exothermic, with hydrogen bonding identified as a major binding force in the complexation of mitoxantrone to DNA. researchgate.net
Rational design efforts have leveraged this understanding to create derivatives with enhanced interactions. The design of oligopeptide derivatives of mitoxantrone is a prime example, where the peptide arms are engineered to form specific hydrogen bonds and electrostatic interactions within the major groove of DNA. tandfonline.comnih.gov These arms are positioned to target the N7 and O6 atoms of successive guanine bases, thereby extending the drug's recognition sequence and optimizing its fit with the DNA macromolecule. nih.govacs.org
The interaction with topoisomerase II is also a key area for optimization. Molecular docking studies on halogenated mitoxantrone derivatives have shown that non-covalent interactions between the drug and amino acid residues in the enzyme's active site are critical for its inhibitory function. nih.gov These interactions help to stabilize the ternary complex formed by the drug, DNA, and the enzyme. nih.gov The introduction of substituents like halogens can improve these interactions, leading to better inhibition of the enzyme's catalytic activity. nih.gov
| Macromolecule | Interaction Type | Key Findings | Optimization Strategy | Reference(s) |
| DNA | Intercalation, Hydrogen Bonding, Electrostatic Interactions | Interaction is stronger with GC pairs than AT pairs; hydrogen bonding is a major binding force. | Adding oligopeptide side chains to target specific bases (guanines) in the major groove. | nih.gov, nih.gov, researchgate.net |
| Topoisomerase IIα | Non-covalent interactions with amino acid residues | Stabilizes the ternary drug-DNA-enzyme complex, preventing DNA re-ligation. | Introducing halogen substituents (e.g., CF3) to enhance binding at the enzyme's active site. | , nih.gov |
| PIM1 Kinase | Binding to ATP-binding site | Mitoxantrone is a nanomolar inhibitor (IC50 = 51 nM), revealing a novel target. | Potential for designing derivatives with dual Topoisomerase II/PIM1 kinase inhibitory activity. | rndsystems.com, researchgate.net |
| USP11 | Inhibition | Mitoxantrone inhibits the deubiquitinating enzyme USP11 (IC50 = 3.15 μM). | Further investigation could lead to derivatives optimized for this target. | rndsystems.com |
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Compound Quantification in Research Samples
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of Mitoxantrone (B413) and its metabolites from biological fluids and tissues. actapharmsci.com These techniques offer the specificity needed to resolve the parent drug from its mono- and dicarboxylic acid forms. nih.gov
The development of robust HPLC methods is essential for the accurate determination of Mitoxantrone carboxylic acid. Several methods have been established for the simultaneous analysis of Mitoxantrone and its metabolites. nih.govnih.gov A common approach involves paired-ion, reversed-phase chromatography on C18 columns. nih.gov
One validated method utilizes a µBondapak C18 column with an isocratic mobile phase composed of methanol (B129727) and a 10mM KH₂PO₄ buffer (pH 3.0) in a 55:45 (v/v) ratio, containing 0.09% 1-pentanesulphonic acid sodium salt. actapharmsci.com Detection is typically performed using a UV detector set at a wavelength of 242 nm. actapharmsci.com Another established method uses a Nucleosil C18 analytical column with a mobile phase of 1.6 M ammonium (B1175870) formate (B1220265) buffer (pH 4.0) containing 20% acetonitrile, with detection at 655 nm. nih.gov This wavelength is suitable because the blue color of the metabolites is attributed to the intact anthracenedione ring system. bioline.org.br To prevent the adsorption of the analyte onto glassware during sample preparation, the use of polypropylene (B1209903) flasks is recommended. actapharmsci.com
Table 1: HPLC Method Parameters for Mitoxantrone and its Metabolites
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | µBondapak C18 (10µm, 25 cm x 4 mm I.D.) actapharmsci.com | Nucleosil C18 (250 X 4.6 mm I.D.) nih.gov |
| Mobile Phase | Methanol:10mM KH₂PO₄ buffer (pH 3.0) (55:45, v/v) with 0.09% 1-pentanesulphonic acid sodium salt actapharmsci.com | 1.6 M Ammonium Formate Buffer (pH 4.0) with 20% Acetonitrile nih.gov |
| Flow Rate | 1.5 mL/min actapharmsci.com | Not specified |
| Detection | UV at 242 nm actapharmsci.com | UV at 655 nm nih.gov |
| Internal Standard | Haloperidol actapharmsci.com | Not specified |
For enhanced sensitivity and specificity, particularly at the low concentrations found in biological samples, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. vedomostincesmp.ruresearchgate.net This technique is crucial for quantifying Mitoxantrone and its metabolites in various in vitro and in vivo studies. vedomostincesmp.ruresearchgate.net
A validated HPLC-MS/MS procedure for Mitoxantrone in Caco-2 culture media demonstrates the power of this approach. vedomostincesmp.ru The method involves sample preparation by protein precipitation with methanol. vedomostincesmp.ru Chromatographic separation is achieved on a C18 column using a gradient elution with a mobile phase of 1% formic acid and methanol. vedomostincesmp.ru Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. vedomostincesmp.ru For Mitoxantrone, mass transitions of m/z 445 to 88.2 and m/z 445 to 358.1 are monitored. bioline.org.brvedomostincesmp.ru This methodology achieves a lower limit of quantification (LLOQ) of 50 nmol/L and a limit of detection (LOD) of 10 nmol/L, showcasing its high sensitivity. vedomostincesmp.ru LC-MS analysis has been instrumental in identifying the dicarboxylic acid of Mitoxantrone as a transformation product in water. bioline.org.br
Table 2: HPLC-MS/MS Parameters for Mitoxantrone Quantification
| Parameter | Setting |
|---|---|
| HPLC System | Ultimate 3000 vedomostincesmp.ru |
| Mass Spectrometer | TSQ Fortis Triple Quadrupole vedomostincesmp.ru |
| Column | Selectra C18 (4.6×100 mm, 5 μm) vedomostincesmp.ru |
| Mobile Phase | Gradient of 1% Formic Acid and Methanol vedomostincesmp.ru |
| Ionization Mode | Electrospray Ionization (ESI), Positive vedomostincesmp.ru |
| Monitored Transitions (m/z) | 445 → 88.2; 445 → 358.1 bioline.org.brvedomostincesmp.ru |
| LLOQ | 50 nmol/L vedomostincesmp.ru |
| LOD | 10 nmol/L vedomostincesmp.ru |
To handle complex biological matrices like plasma and urine with minimal sample preparation, HPLC systems equipped with automatic pre-column switching have been developed. nih.govnih.gov This technique allows for the direct injection of biological samples, significantly speeding up the analytical process. nih.govnih.gov
In this setup, a plasma or urine sample is directly injected onto an enrichment pre-column. nih.gov A washing solvent, such as methanol-water (5:95, v/v), is used to flush away the maximum amount of endogenous water-soluble components, while the analytes (Mitoxantrone and its carboxylic acid metabolites) are specifically adsorbed. nih.gov After this clean-up step, the retained compounds are back-flushed from the pre-column onto the analytical column for separation and quantification. nih.gov This direct determination method has a detection limit of approximately 4 ng/ml for urine and 10 ng/ml for plasma samples for Mitoxantrone and its metabolites. nih.gov The entire chromatographic analysis, including the on-line sample clean-up, can be performed within 12 minutes, offering a rapid and efficient alternative to conventional extraction procedures. nih.govnih.gov
Spectroscopic and Electrochemical Analytical Methods
Alongside chromatography, various spectroscopic and electrochemical methods have been explored for the analysis of Mitoxantrone, which can also be relevant for the detection of its derivatives like this compound.
Mitoxantrone's intrinsic properties lend themselves to fluorescence-based detection. A simple and sensitive spectrofluorimetric method has been developed for Mitoxantrone quantification based on the formation of an ion-pair complex with Eosin Y in a slightly acidic medium (pH 4.0). rsc.orgrsc.org The formation of this complex leads to a quenching of the native fluorescence of Eosin Y. rsc.org This "on-off fluorescence" system provides a linear response for Mitoxantrone concentrations in the range of 0.07–2.5 μg/mL, with a detection limit of 0.016 μg/mL. rsc.orgrsc.org The fluorescence intensity is measured at an emission wavelength of 544.5 nm after excitation at 301 nm. rsc.org This method has been successfully applied to quantify the drug in bulk form, pharmaceutical vials, and human biological fluids like urine and plasma. rsc.orgrsc.org
Another novel approach utilizes fluorescent covalent organic frameworks (COFs). nih.gov A post-modified COF, AZC-COF, which has active carboxylic acid and triazole sites, has shown a remarkable binding ability for Mitoxantrone, enabling its sensitive detection through fluorescence. nih.gov
Spectrophotometric methods offer a straightforward approach for quantification. Mitoxantrone can be determined by measuring its absorbance, with reported wavelengths including 260 nm, 570 nm (after MTT assay), and 622 nm. researchgate.netsphinxsai.comnih.gov Spectrophotometry has also been used to investigate the interaction between Mitoxantrone and biologically relevant redox couples. thegoodscentscompany.com
Electrochemical methods provide a highly sensitive alternative for detecting Mitoxantrone and, by extension, its metabolites. frontiersin.org Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been used to investigate the electrochemical oxidation of Mitoxantrone at a glassy carbon electrode. informaticsjournals.co.incore.ac.uk The oxidation process is a multi-step reaction involving the hydroxyl and amino groups on the aromatic rings. core.ac.uk Modified electrodes, such as a poly(glycine) modified carbon paste electrode, have been shown to greatly enhance the oxidation peak current of Mitoxantrone, leading to a sensitive voltammetric detection method with a linear range of 4x10⁻⁸ to 1x10⁻⁵ mol/L. informaticsjournals.co.in DNA-based electrochemical biosensors have also been developed, which rely on the intercalative binding between Mitoxantrone and guanine (B1146940) bases in DNA, causing a detectable change in the electrochemical signal. frontiersin.orgfrontiersin.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1-pentanesulphonic acid sodium salt |
| 1-methyl tryptophan |
| 2-azidacetic acid |
| 5-sulfosalicylic acid |
| Acetonitrile |
| Ametantrone |
| Ammonium formate |
| Bisantrene |
| Carminic acid |
| Chlorambucil |
| Cresyl violet |
| Doxorubicin |
| Eosin Y |
| Folic acid |
| Formic acid |
| Haloperidol |
| Indole acetaldehyde |
| Indole acrylic acid |
| Indole-3-carboxylic acid |
| Indole lactic acid |
| Kynurenine |
| Lauric acid |
| Methanol |
| Methylene (B1212753) blue |
| Mitoxantrone |
| Mitoxantrone dicarboxylic acid |
| Mitoxantrone monocarboxylic acid |
| Oleic acid |
| Oxalic acid |
| p-coumaric acid |
| Polyacrylic acid |
| Potassium phosphate (B84403) |
| Propionic acid |
| Rhein |
| Succinic acid |
| Toluene |
| Tryptophan |
| Valrubicin |
Method Validation for In Vitro and Preclinical Research Applications
Method validation ensures that an analytical procedure is suitable for its intended purpose. For in vitro and preclinical applications involving this compound, this involves rigorously assessing the method's performance in relevant biological media, such as plasma, urine, or cell culture media. vedomostincesmp.ru A validated method provides confidence that the measured concentrations of the analyte are accurate and precise.
One established approach involves HPLC with an automatic pre-column-switching system, which allows for the direct injection of biological samples like plasma and urine. nih.gov This technique is designed for the simultaneous determination of mitoxantrone and its metabolites, including the monocarboxylic and dicarboxylic acid forms. nih.gov The process uses an enrichment pre-column to remove endogenous water-soluble components before the analytes are transferred to an analytical column for separation. nih.gov
For in vitro studies, such as those using Caco-2 cell culture media to investigate transporter protein interactions, HPLC-MS/MS methods are indispensable due to the need for high sensitivity at low analyte concentrations. vedomostincesmp.ru The validation of such methods confirms their suitability for preclinical evaluations, for instance, in assessing the effects of test products on the functional activity of transport proteins like the Breast Cancer Resistance Protein (BCRP), for which mitoxantrone is a known substrate. vedomostincesmp.ruvedomostincesmp.ru
Selectivity, Sensitivity, Accuracy, and Precision Validation
The validation process rigorously examines several key parameters to ensure the reliability of the analytical method.
Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, or endogenous matrix components. In HPLC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the use of specific mass transitions (precursor-to-product ion) for the analyte. researchgate.netvedomostincesmp.ru For instance, a validated HPLC-MS/MS method for mitoxantrone in Caco-2 culture media showed no interference from matrix effects. vedomostincesmp.ru
Sensitivity: The sensitivity of a method is defined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). An HPLC method for the simultaneous determination of mitoxantrone and its carboxylic acid metabolites reported a detection limit of approximately 4 ng/mL in urine and 10 ng/mL in plasma. nih.gov A highly sensitive HPLC-MS/MS method developed for mitoxantrone in an in vitro model demonstrated an LOD of 10 nmol/L and an LLOQ of 50 nmol/L. vedomostincesmp.ruvedomostincesmp.ru
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Precision is often expressed as the relative standard deviation (RSD) and is assessed at both intra-day (within the same day) and inter-day (over several days) levels. For an HPLC method analyzing mitoxantrone and its metabolites, precision ranged from 3% to 11%. nih.gov An HPLC method for mitoxantrone showed intra-day precision values within 1.63% and inter-day precision within 1.90%. researchgate.net Similarly, a validated HPLC-MS/MS method for doxorubicin, a related compound, showed intra- and inter-day RSDs between 0.9% and 13.6%. nih.gov
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A validated HPLC-MS/MS method for mitoxantrone was linear over a concentration range of 50–1000 nmol/L. vedomostincesmp.ruvedomostincesmp.ru Another spectrofluorimetric method for the parent drug was linear from 0.07 to 2.5 μg/mL. rsc.org
Table 1: Validation Parameters for Analytical Methods Used in Mitoxantrone Research
| Parameter | Method | Analyte(s) | Matrix | Finding | Citation |
|---|---|---|---|---|---|
| Sensitivity (LOD) | HPLC | Mitoxantrone & Metabolites | Urine | ~4 ng/mL | nih.gov |
| Sensitivity (LOD) | HPLC | Mitoxantrone & Metabolites | Plasma | ~10 ng/mL | nih.gov |
| Sensitivity (LLOQ) | HPLC-MS/MS | Mitoxantrone | Caco-2 Media | 50 nmol/L | vedomostincesmp.ruvedomostincesmp.ru |
| Precision (RSD) | HPLC | Mitoxantrone & Metabolites | Plasma/Urine | 3% - 11% | nih.gov |
| Precision (RSD) | HPLC | Mitoxantrone | N/A | Inter-day: <1.90% | researchgate.net |
| Linearity Range | HPLC-MS/MS | Mitoxantrone | Caco-2 Media | 50 - 1000 nmol/L | vedomostincesmp.ruvedomostincesmp.ru |
| Linearity Range | Spectrofluorimetry | Mitoxantrone | Aqueous Solution | 0.07 - 2.5 µg/mL | rsc.org |
Stability Studies in Research Media
Evaluating the stability of this compound in various research media is critical for ensuring that the concentrations measured during an experiment accurately reflect the conditions at the time of the assay. Degradation of the analyte during sample collection, storage, or processing can lead to erroneous results.
Stability is typically assessed under various conditions that mimic the experimental workflow. This includes:
Short-Term Stability: Evaluating analyte stability at room temperature for periods relevant to sample handling and preparation.
Long-Term Stability: Assessing degradation under frozen storage conditions (-20°C or -80°C) for the expected duration of the study.
Freeze-Thaw Stability: Testing the impact of repeated freezing and thawing cycles on analyte concentration.
In-Media Stability: Determining the stability in the biological matrix (e.g., cell culture media with fetal bovine serum, plasma) under incubation conditions (e.g., 37°C).
For example, a validated HPLC-MS/MS method for mitoxantrone in Caco-2 culture media included a simulation of real-life storage conditions, which demonstrated the high stability of the samples. vedomostincesmp.ru In studies involving nanoparticles, the stability and release of the drug from the carrier are crucial. The release of mitoxantrone from a delivery vehicle was shown to be pH-dependent, with significantly more drug released in acidic conditions compared to neutral or basic conditions. researchgate.net Furthermore, stability can be influenced by components in the research media; the release of mitoxantrone from a nanocarrier was enhanced in the presence of fetal bovine serum (FBS), a common supplement in cell culture. escholarship.org Previous studies have also noted the high colloidal stability of mitoxantrone-loaded nanoparticles in media containing FBS. researchgate.net
Table 2: Example of Mitoxantrone Release from a Nanocarrier in Different Media (Illustrative of Stability Assessment)
| Condition | Time | % Mitoxantrone Released | Citation |
|---|---|---|---|
| pH 4 (Acidic) | 6 hours | 37.5 ± 4.1% | researchgate.net |
| pH 7 (Neutral) | 6 hours | 19.0 ± 3.8% | researchgate.net |
| pH 10 (Basic) | 6 hours | 7.3 ± 3.2% | researchgate.net |
| pH 7 + 50% FBS | 6 hours | 27.9 ± 3.2% | escholarship.org |
| DMEM + 50% FBS (1:1 with PBS) | 24 hours | 49.6 ± 0.22% | escholarship.org |
This table illustrates the principles of stability and release studies in research media using data for the parent compound, Mitoxantrone.
Preclinical and in Vitro Mechanistic Investigations
In Vitro Studies on Cellular Response Pathways
Investigation of Mechanistic Toxicity in Specific Cell Models (e.g., H9c2 differentiated cells for cardiotoxicity pathways):This is the only area with tangential information.
Another study successfully synthesized and evaluated the naphthoquinoxaline metabolite of mitoxantrone (B413), finding it to be less toxic to H9c2 cells than the parent compound, but this study did not assess the carboxylic acid metabolite. nih.gov
Effects on Cellular Proliferation and Apoptosis Signaling in Vitro
Mitoxantrone and its metabolites, including mitoxantrone carboxylic acid, have demonstrated significant effects on cellular proliferation and apoptosis in various cancer cell lines. pfizermedicalinformation.comglobalrph.com As a DNA-reactive agent, mitoxantrone intercalates into DNA, causing crosslinks and strand breaks. It is also a potent inhibitor of topoisomerase II, an enzyme crucial for repairing damaged DNA. pfizermedicalinformation.comglobalrph.com This mechanism of action results in a cytocidal effect on both proliferating and non-proliferating cultured human cells, indicating a lack of cell cycle phase specificity. pfizermedicalinformation.comglobalrph.com
In vitro studies have shown that mitoxantrone inhibits the proliferation of B cells, T cells, and macrophages. pfizermedicalinformation.comglobalrph.com For instance, treatment of B-chronic lymphocytic leukaemia (B-CLL) cells with mitoxantrone induced a decrease in cell viability, DNA fragmentation, and the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), all hallmarks of apoptosis. chemsrc.com Similarly, in osteosarcoma cells, mitoxantrone was found to inhibit cell proliferation in a dose-dependent manner. nih.gov
The induction of apoptosis by mitoxantrone is a key aspect of its anticancer activity. chemsrc.comnih.gov Research has indicated that mitoxantrone can induce apoptosis through the regulation of specific signaling pathways. In osteosarcoma cells, mitoxantrone treatment led to the inhibition of Akt phosphorylation and the subsequent nuclear localization and activation of the transcription factor FOXO3. nih.gov Silencing FOXO3 was shown to significantly reduce mitoxantrone-mediated apoptosis in these cells, highlighting the importance of the Akt/FOXO3 pathway. nih.gov Furthermore, mitoxantrone has been identified as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which can sensitize breast cancer cells to other inhibitors by blocking pro-survival pathways. nih.gov
The cytotoxic effects of mitoxantrone have been quantified in various cell lines. For example, the half-maximal inhibitory concentrations (IC50) for human breast carcinoma cell lines MDA-MB-231 and MCF-7 were determined to be 18 nM and 196 nM, respectively. chemsrc.com In SKOV-3 human ovarian cancer cells, mitoxantrone decreased cell proliferation with IC50 values ranging from 0.28 to 0.48 μM depending on the duration of treatment. mdpi.com
Table 1: In Vitro Effects of Mitoxantrone on Cellular Proliferation and Apoptosis
| Cell Line | Effect | Key Findings |
|---|---|---|
| B-chronic lymphocytic leukaemia (B-CLL) | Induction of apoptosis | Decreased cell viability, DNA fragmentation, and PARP cleavage. chemsrc.com |
| Osteosarcoma cells (U2OS, MG63) | Inhibition of proliferation and induction of apoptosis | Dose-dependent inhibition of cell growth; mediated through the Akt/FOXO3 pathway. nih.gov |
| Breast cancer cells (MDA-MB-231, MCF-7) | Inhibition of proliferation and sensitization to other drugs | Identified as an eEF-2K inhibitor, enhancing the effects of rapalogs. nih.gov IC50 values of 18 nM (MDA-MB-231) and 196 nM (MCF-7). chemsrc.com |
| Ovarian cancer cells (SKOV-3) | Inhibition of proliferation | Dose- and time-dependent decrease in cell proliferation with IC50 values between 0.28 and 0.48 μM. mdpi.com |
| Human chronic myeloid leukemia (CML) cells | Inhibition of DNA synthesis | Inhibition of 3H-tritiated thymidine (B127349) incorporation, enhanced by hyperthermia. nih.gov |
Immunocompetent Cell Migration Inhibition Studies
In addition to its direct effects on cancer cells, mitoxantrone and its derivatives influence the immune system by inhibiting the migration and function of immunocompetent cells. In vitro studies have demonstrated that mitoxantrone can decrease the proliferation of B cells, T cells, and macrophages, which are key players in the immune response. pfizermedicalinformation.comglobalrph.comresearchgate.net This inhibitory action extends to impairing antigen presentation and the secretion of important signaling molecules (cytokines) such as interferon-gamma, TNF-α, and IL-2. pfizermedicalinformation.comglobalrph.com
The migration of leukocytes, a critical process in inflammation and immune surveillance, is also affected. google.commdpi.com While specific studies focusing solely on the effect of this compound on immune cell migration are limited, the known immunomodulatory effects of the parent compound, mitoxantrone, suggest a potential role in this area. For example, low-doses of mitoxantrone, when combined with other immunotherapies, have been shown to recall immune cells to the tumor microenvironment in neuroblastoma models. nih.gov This combined treatment led to an enrichment of various immune cells, including dendritic cells, CD8+ T cells, and NK cells, and promoted their activation. nih.gov This suggests that while high concentrations of mitoxantrone may be broadly inhibitory to immune cell proliferation, lower concentrations could potentially modulate immune cell trafficking.
The CD47 receptor, which is involved in regulating leukocyte migration and programmed cell death, presents a potential target for influencing immune cell behavior. google.com The ability of mitoxantrone to induce immunogenic cell death (ICD) is another mechanism by which it can influence the immune response. rsc.org By inducing ICD, mitoxantrone can trigger an adaptive immune response mediated by dendritic cells and cytotoxic T-lymphocytes. rsc.org
Research into Novel Delivery Systems and Formulations
To enhance the therapeutic potential and address limitations of conventional administration, extensive research has been conducted on novel delivery systems for mitoxantrone, including its carboxylic acid metabolite. These systems aim to provide controlled release, improve targeting, and overcome drug resistance.
Nanoparticle-Based Delivery for Controlled Release in Research Models
Nanoparticles have emerged as a promising platform for the delivery of mitoxantrone and its derivatives. researchgate.netnih.govacs.org Various types of nanoparticles, including those based on chitosan, amorphous calcium carbonate, and nanodiamonds, have been investigated for their ability to encapsulate mitoxantrone and provide controlled release. nih.govtandfonline.comnih.gov
For instance, novel pH-responsive chitosan-based nanoparticles have been developed for the selective delivery of mitoxantrone to glioma cells. tandfonline.com These nanoparticles, smaller than 250 nm, demonstrated high loading efficacy of about 85%. tandfonline.com Similarly, mitoxantrone-preloaded phospholipid-amorphous calcium carbonate hybrid nanoparticles have been designed for targeted cancer therapy. nih.gov These nanoparticles showed satisfactory stability and a strong targeting capability. nih.gov Nanodiamonds have also been used to effectively bind and deliver mitoxantrone, showing high loading efficiency and the ability to enhance drug retention in chemoresistant breast cancer cells. nih.govacs.org The physical adsorption of mitoxantrone onto nanodiamonds resulted in complexes with an average diameter of 54.6 ± 0.29 nm, compared to the 23.3 ± 0.09 nm of the nanodiamonds alone. acs.org
Zirconium-based metal-organic frameworks (MOFs), specifically UiO-66 and UiO-66-NH2, have been studied for the controlled delivery of mitoxantrone, showing loading capacities of 40% and 21%, respectively. ntu.ac.ukmdpi.com
Table 2: Characteristics of Nanoparticle-Based Mitoxantrone Delivery Systems
| Nanoparticle System | Size | Loading Efficacy/Capacity | Key Features |
|---|---|---|---|
| Chitosan-based NPs | < 250 nm | ~85% | pH-responsive, targeted to glioma cells. tandfonline.com |
| Phospholipid-amorphous calcium carbonate hybrid NPs | Not specified | Not specified | Water-responsive, targeted, enhanced drug penetration. nih.gov |
| Nanodiamonds (NDs) | ~55 nm (ND-MTX complex) | 87.2 ± 8.51% | High loading efficiency, enhanced retention in resistant cells. acs.org |
| Zirconium-based MOFs (UiO-66) | ~211 nm (UiO-66-MTX) | 40% | Controlled release. ntu.ac.ukmdpi.com |
| Zirconium-based MOFs (UiO-66-NH2) | ~487 nm (UiO-66-NH2-MTX) | 21% | Controlled release. ntu.ac.ukmdpi.com |
Drug Structure-Directing Agents (DSDA) for Material Synthesis
A novel concept in the synthesis of drug delivery systems is the use of a drug or its derivative as a drug structure-directing agent (DSDA). nih.govresearchgate.net This approach utilizes a modified, amphiphilic form of the drug molecule to act as a template for the formation of mesoporous silica (B1680970) nanoparticles (MSNs). nih.govresearchgate.net The DSDA has a dual role: it directs the porous structure of the nanoparticle and is also the active pharmacological substance to be released. researchgate.net
This method has been explored with lipidic derivatives of other drugs, such as cilastatin, where the drug molecule is chemically modified to have a hydrophilic head and a hydrophobic tail. nih.gov These DSDAs then self-assemble into micelles, around which silica precursors condense to form the nanoparticles. nih.gov This innovative strategy eliminates the need for a separate drug loading step. While this has not been explicitly detailed for this compound in the provided context, the principle offers a potential avenue for future research in creating delivery systems for this compound.
Adsorption and Desorption Mechanisms on Hybrid Nanoparticles for Research
The interaction between mitoxantrone and the surface of nanoparticles is crucial for efficient drug delivery. Studies have investigated the adsorption and desorption mechanisms to understand and optimize these systems. researchgate.net
Research on lauric acid-albumin hybrid coated superparamagnetic iron oxide nanoparticles (SPIONs) has shown that mitoxantrone adsorbs strongly to the nanoparticle surface. researchgate.net The adsorption process can be influenced by various interactions, including π-π stacking, hydrogen bonding, and electrostatic interactions. researchgate.netnih.gov For example, on reduced graphene oxide @ iron nanoparticles, the adsorption of mitoxantrone was found to involve a combination of these forces, as well as pore-filling. researchgate.netnih.gov
The surface charge of the nanoparticles also plays a significant role. L-lysine functionalized mesoporous silica nanoparticles, which have both amine and carboxylic acid groups, can modulate their surface charge based on the pH, which in turn affects the adsorption of drug molecules. semanticscholar.org The desorption, or release, of the drug from the nanoparticle is often triggered by changes in the physiological environment, such as pH. researchgate.net
pH-Responsive Release Mechanisms in Vitro
A key feature of many advanced drug delivery systems is their ability to release their payload in response to specific stimuli in the target environment, such as the acidic microenvironment of tumors. rsc.org Several nanoparticle formulations of mitoxantrone have been designed to exhibit pH-responsive release.
For example, chitosan-based nanoparticles loaded with mitoxantrone demonstrated a greater release at a pH of 5.5 compared to a neutral pH. tandfonline.com Similarly, nanodiamond-mitoxantrone complexes showed increased drug release in acidic conditions (pH 4) compared to neutral (pH 7) or basic conditions. nih.govacs.org After 6 hours, the release was approximately 37.5% at pH 4, 19% at pH 7, and significantly lower at pH 10 and 12. nih.govacs.org
Poly(L-glutamic acid) based nanogels have also been shown to have a high loading capacity for mitoxantrone in a high-pH environment and rapid release under acidic conditions. rsc.org Phospholipid-amorphous calcium carbonate hybrid nanoparticles also exhibit pH-responsive drug release, which contributes to their antitumor effect. nih.govresearchgate.net This pH-triggered release is a critical mechanism for achieving targeted drug delivery and minimizing off-target effects.
Table 3: pH-Responsive Release of Mitoxantrone from Nanoparticles
| Nanoparticle System | Release at Acidic pH (e.g., 4.0-5.5) | Release at Neutral pH (e.g., 7.4) |
|---|---|---|
| Chitosan-based NPs | Higher release | Lower release tandfonline.com |
| Nanodiamonds (NDs) | 37.5 ± 4.1% (at 6h, pH 4) | 19 ± 3.8% (at 6h, pH 7) nih.govacs.org |
| Poly(L-glutamic acid) nanogels | Rapid release | Slower release rsc.org |
| Phospholipid-amorphous calcium carbonate hybrid NPs | Enhanced release | Minimal leakage nih.govresearchgate.net |
Future Research Directions and Open Questions
Elucidation of Unidentified Metabolic Pathways and Metabolites
A significant gap in the current understanding of mitoxantrone (B413) lies in its metabolic processing. The complete pathways leading to its breakdown have not been fully elucidated. pfizermedicalinformation.comglobalrph.compfizer.comfresenius-kabi.usdrugs.comfda.gov In humans, mitoxantrone is excreted in both urine and feces, partly as the unchanged drug and partly as metabolites. pfizermedicalinformation.comglobalrph.compfizer.comfresenius-kabi.usdrugs.com Approximately 11% of a dose is recovered in urine and 25% in feces over a five-day period. pfizermedicalinformation.comfresenius-kabi.usdrugs.com Of the material found in urine, 65% is the parent drug, while the remaining 35% consists of its metabolic products. pfizermedicalinformation.comfresenius-kabi.usdrugs.com
The primary identified metabolites in humans are the inactive monocarboxylic and dicarboxylic acid derivatives, which are formed through the oxidation of the terminal hydroxy groups on the side chains. pfizermedicalinformation.comfresenius-kabi.usiarc.frnih.gov These derivatives, along with their glucuronide conjugates, make up the bulk of the known metabolites. pfizermedicalinformation.comglobalrph.compfizer.comdrugs.com
Research using more complex in vitro systems and animal models has begun to identify other, less characterized metabolic products. Studies employing rat liver S9 fractions have identified several metabolites, including a previously undescribed acetoxy ester derivative, two glutathione (B108866) conjugates, a monocarboxylic acid derivative, and a naphtoquinoxaline metabolite. uc.ptresearchgate.net This naphtoquinoxaline metabolite is of particular interest as it is thought to be active and may contribute to the cytotoxic effects of mitoxantrone. iarc.fruc.pt It has been detected in the urine of patients and observed in vivo in the liver and heart of rats, suggesting it accumulates in these tissues. iarc.fruc.ptresearchgate.net There are notable differences between species; for instance, the mono- and dicarboxylic acid derivatives are major byproducts in humans but are only residual metabolites in rats. uc.ptresearchgate.net Furthermore, studies in L1210 leukemia cells have noted the presence of another, as yet unidentified, metabolite. nih.gov The ongoing challenge is to fully map these pathways and understand the biological activity, if any, of each metabolite.
Table 1: Identified and Investigated Metabolites of Mitoxantrone
| Metabolite Name | Species/System of Identification | Notes |
|---|---|---|
| Mitoxantrone monocarboxylic acid | Human | Inactive; major urinary metabolite. pfizermedicalinformation.comfresenius-kabi.usiarc.frnih.gov |
| Mitoxantrone dicarboxylic acid | Human | Inactive; major urinary metabolite. pfizermedicalinformation.comfresenius-kabi.usiarc.fr |
| Glucuronide conjugates | Human | Found in urine alongside carboxylic acid derivatives. pfizermedicalinformation.comglobalrph.compfizer.comdrugs.com |
| Naphtoquinoxaline | Rat (in vitro/in vivo), Human (urine) | Potentially active metabolite; accumulates in heart and liver. iarc.fruc.ptresearchgate.net |
| Acetoxy ester derivative | Rat (in vitro) | Newly described metabolite. uc.pt |
Synthesis of Novel Analogs with Enhanced Mechanistic Specificity
To improve upon the therapeutic profile of mitoxantrone, extensive research has focused on the synthesis of novel analogs. jscimedcentral.com The primary goals are to enhance efficacy, reduce off-target effects, and confer greater specificity towards target cells or molecular pathways. researchgate.net
One approach involves modifying the side chains of the anthraquinone (B42736) skeleton. Researchers have synthesized analogs with varied carbon side chains, including those derived from beta-alanine, as well as cyclopropyl, cyclopentyl, cyclohexyl, and benzyl (B1604629) groups. researchgate.netsphinxsai.com These modifications are intended to alter the molecule's lipophilicity and interaction with DNA, with some analogs showing comparable in-vitro cytotoxicity to the parent compound against cancer cell lines. researchgate.netsphinxsai.com
A more targeted strategy involves creating conjugates designed to act as "prodrugs" that are delivered specifically to cancer cells. A notable example is the synthesis of mitoxantrone-GnRH (gonadotropin-releasing hormone) conjugates. researchgate.netmdpi.com These molecules link mitoxantrone to a GnRH analog via a disulfide bond. mdpi.comnih.gov The GnRH component targets the GnRH receptor, which is often overexpressed on ovarian cancer cells. researchgate.netmdpi.com Once the conjugate binds to the receptor, it is internalized, and the disulfide bond is cleaved by intracellular reducing agents like thioredoxin, releasing the active mitoxantrone directly inside the target cell. researchgate.netmdpi.com This approach aims to maximize cytotoxicity in cancer cells while minimizing exposure to healthy tissues. mdpi.com
Another innovative direction for analog design is to target specific biomolecules involved in disease pathology outside of oncology. A series of mitoxantrone analogs have been designed and synthesized to bind and stabilize a specific stem-loop structure in the pre-mRNA of the tau protein. nih.gov The mis-splicing of tau is implicated in Alzheimer's disease and other neurodegenerative disorders. These analogs were engineered to establish structure-activity relationships for this RNA target, demonstrating a highly synergistic binding mode where the aromatic ring and side chains interact with the RNA structure. nih.gov This research highlights the potential to repurpose the mitoxantrone scaffold for entirely new mechanistic targets.
Table 2: Examples of Novel Mitoxantrone Analogs and Their Specific Mechanisms
| Analog Class | Modification | Intended Mechanistic Specificity |
|---|---|---|
| Side-chain derivatives | Varied 3- to 7-carbon side chains (e.g., cyclohexylamino) | Altered DNA binding and cytotoxicity. researchgate.netsphinxsai.com |
| GnRH Conjugates (e.g., Con-3, Con-7) | Covalently linked to a GnRH analog via a disulfide bond | Targeted delivery to GnRH receptor-expressing cancer cells, acting as a prodrug. researchgate.netmdpi.comnih.gov |
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding
To unravel the complex biological effects of mitoxantrone, researchers are increasingly turning to multi-omics approaches, which allow for a comprehensive view of molecular changes across different biological layers. These high-throughput techniques provide valuable insights into the pathways perturbed by the drug. mdpi.com
A key example is the use of metabolomics to study the neurotoxic effects of mitoxantrone. An untargeted metabolomics study on the brains of CD-1 mice treated with a clinically relevant dose of mitoxantrone revealed significant disruption of specific metabolic circuits. mdpi.com The results showed that mitoxantrone treatment alters glutathione metabolism, evidenced by reduced levels of cysteine, cysteinylglycine, and reduced glutathione (GSH). mdpi.com Furthermore, the study identified other affected pathways, including the metabolism of phosphatidylethanolamine, catecholamines, unsaturated fatty acids, and glycerolipids. mdpi.com This provides a detailed map of the metabolic adverse outcome pathways in the brain.
Multi-omics is also proving crucial for personalizing cancer therapy. An integrative analysis of hepatocellular carcinoma using multi-omics and single-cell RNA sequencing identified distinct molecular subtypes of the disease. nih.gov This deep analysis allowed for the identification of potential therapeutic targets for different patient subgroups, with mitoxantrone being shortlisted as a candidate drug for a high-risk patient subtype. nih.gov Similarly, a study integrating transcriptomics, proteomics, and protein acetylation sequencing in bladder cancer identified molecular signatures for patient stratification. jcancer.org This analysis suggested that patients in a high-risk group would be particularly sensitive to mitoxantrone, highlighting its potential as a targeted therapy. jcancer.org These studies underscore the power of integrating multiple data layers to move beyond a one-size-fits-all approach and identify the specific biological contexts where mitoxantrone may be most effective.
Development of Advanced In Vitro Models for Complex Biological Systems
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of a tumor in vivo. iiarjournals.org To bridge the gap between simple cell monolayers and animal models, researchers are developing and utilizing advanced in-vitro models that better mimic the three-dimensional (3D) architecture and physiology of tissues. mdpi.comfrontiersin.org
Multicellular tumor spheroids are a prominent example of such a 3D model. These spheroids exhibit gradients of oxygen and nutrients, leading to heterogeneous cell populations with different proliferation rates, similar to a solid tumor. iiarjournals.orgmdpi.com Studies have used tumor spheroids generated from the HT-29 colon carcinoma cell line to investigate the penetration and efficacy of mitoxantrone and mitoxantrone-loaded nanoparticles. iiarjournals.orgmdpi.com These models are considered more predictive of in vivo response and drug resistance than 2D cultures. iiarjournals.orgmdpi.com
Beyond spheroids, other specialized in vitro systems are employed to study specific aspects of mitoxantrone's effects. The H9c2 cell line, a cardiomyoblast model, is considered a valuable tool for investigating the mechanisms of drug-induced cardiotoxicity in vitro. uc.pt To enhance the clinical relevance of in vitro studies, research has also focused on optimizing experimental conditions. For example, studies with leukemic cells have worked to establish incubation protocols that result in intracellular mitoxantrone concentrations similar to those achieved in patients in vivo, thereby improving the predictive value of in vitro sensitivity assays. nih.gov The development of even more complex models, such as organoids and microfluidic "spheroid-on-a-chip" technologies, promises to provide even more accurate and reproducible platforms for preclinical research. frontiersin.org
Exploration of Mitoxantrone Carboxylic Acid as a Tool for Fundamental Biological Research
While much research focuses on the therapeutic applications of mitoxantrone, its metabolites, particularly this compound, hold potential as tools for fundamental biological research. The well-documented status of the monocarboxylic and dicarboxylic acid derivatives as inactive metabolites makes them ideal negative controls in experimental settings. pfizermedicalinformation.comfresenius-kabi.usiarc.fr When studying the biological effects of the parent drug, mitoxantrone, the parallel use of this compound can help researchers precisely distinguish the effects caused by the active drug from those related to the core chemical structure or other non-specific interactions.
Furthermore, the parent compound, mitoxantrone, and its synthesized analogs serve as powerful chemical probes to investigate complex biological processes. As a potent inhibitor of topoisomerase II and protein kinase C (PKC), mitoxantrone itself can be used in the lab to dissect the roles of these critical enzymes in DNA replication, cell cycle control, and signal transduction pathways. drugs.comdrugbank.comselleckchem.com
The development of novel analogs with high specificity for new targets further expands this utility. The analogs designed to bind specifically to the tau pre-mRNA stem-loop are a prime example. nih.gov These molecules are not intended as immediate therapies but as research tools to probe the mechanisms of RNA splicing and its role in neurodegeneration. nih.gov By using such compounds, scientists can modulate a specific biological interaction and observe the downstream consequences, providing a deeper understanding of fundamental cellular functions.
Table 3: Compound Names Mentioned in This Article
| Compound Name |
|---|
| Mitoxantrone |
| This compound |
| Mitoxantrone monocarboxylic acid |
| Mitoxantrone dicarboxylic acid |
| Naphtoquinoxaline |
| Acetoxy ester derivative |
| Glutathione conjugates |
| Con-3 |
| Con-7 |
| Beta-alanine |
| Ametantrone |
| Doxorubicin |
| Methotrexate |
| 5-fluorouracil |
| Cysteine |
| Cysteinylglycine |
| Glutathione (GSH) |
| Phosphatidylethanolamine |
| Catecholamines |
| Volasertib |
| Sirolimus |
Q & A
Q. What are the key structural features of Mitoxantrone carboxylic acid that determine its pharmacological activity?
this compound's activity arises from its anthracenedione core and substituents, including hydroxyl and carboxylic acid groups. The hydroxyl groups enable intercalation with DNA, while the carboxylic acid moiety facilitates hydrogen bonding with targets like viral proteases (e.g., SARS-CoV-2 Mpro via interactions with His41 and Thr190) . Its planar structure allows stacking interactions, critical for DNA binding and topoisomerase II inhibition. Structural characterization via NMR and X-ray crystallography is essential to confirm these features .
Q. Which spectroscopic methods are optimal for assessing the purity and stability of this compound?
- IR Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches (1700–1750 cm⁻¹ and 2500–3300 cm⁻¹, respectively).
- ¹³C NMR : Detects carbonyl carbons (δ 180–220 ppm) and aromatic carbons (δ 120–140 ppm).
- HPLC-MS : Validates purity and monitors degradation under stress conditions (e.g., exposure to strong acids/alkalis) . Stability studies should follow ICH guidelines, tracking decomposition products under varying pH and temperature .
Q. How can the acid dissociation constant (pKa) of this compound be experimentally determined?
Use potentiometric titration with a pH meter to track protonation states. Alternatively, UV-Vis spectroscopy can monitor spectral shifts at different pH levels. The carboxylic acid group typically exhibits a pKa ~4–5, while hydroxyl groups range from 8–10. Neutralization equivalent methods (titration with NaOH) are also applicable .
Advanced Research Questions
Q. What experimental strategies can elucidate this compound’s binding mechanisms with viral proteases like SARS-CoV-2 Mpro?
- Computational Docking : Use tools like AutoDock Vina to predict binding poses and calculate S scores (e.g., -13.2142 Kcal/mol for interactions with Gln189) .
- In Vitro Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD).
- X-ray Crystallography : Resolve atomic-level interactions, such as hydrogen bonds with His41 and hydrophobic contacts with Thr190 .
Q. How do researchers model Mitoxantrone resistance mediated by BCRP transporters in cancer cells?
- Cell Line Development : Transfect MCF-7 cells with BCRP cDNA to overexpress the transporter .
- Efflux Assays : Measure intracellular drug accumulation using fluorescent probes (e.g., rhodamine 123) in the presence/absence of ATP inhibitors.
- Competitive Inhibition : Co-administer BCRP inhibitors (e.g., Ko143) to restore Mitoxantrone efficacy .
Q. How can bioisosteric replacement strategies optimize this compound’s pharmacokinetic profile?
Replace the carboxylic acid with boronic acids or sulfonimidamides to modulate acidity (pKa ~5–6) and lipophilicity (logD). For example, sulfonimidamides maintain hydrogen-bonding capacity while enhancing metabolic stability . Validate substitutions via comparative binding assays and ADMET profiling .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in reported binding affinities of this compound across studies?
- Standardize Assay Conditions : Control variables like pH, ionic strength, and temperature.
- Validate Computational Models : Cross-check docking results with mutagenesis studies (e.g., His41Ala mutations in SARS-CoV-2 Mpro) .
- Meta-Analysis : Pool data from multiple studies (e.g., S scores from docking vs. ITC-derived KD values) to identify outliers and systemic biases .
Q. What methodologies resolve contradictions in Mitoxantrone’s efficacy against multidrug-resistant cancers?
- Transcriptomic Profiling : Compare BCRP expression levels in resistant vs. sensitive cell lines via RNA-seq .
- Combinatorial Screens : Test Mitoxantrone with adjuvants (e.g., tyrosine kinase inhibitors) to bypass transporter-mediated resistance .
Methodological Guidelines
- Experimental Reproducibility : Follow protocols from for detailed method sections, including reagent purity (≥95%) and instrument calibration.
- Data Presentation : Use tables to compare binding affinities (e.g., S scores, KD) and figures to illustrate structural interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
